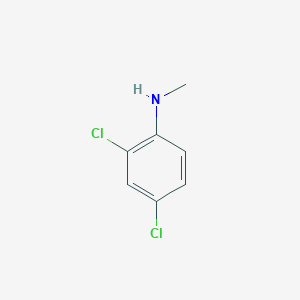

2,4-Dichloro-N-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBLVMDBBKQXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384198 | |

| Record name | 2,4-Dichloro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35113-88-3 | |

| Record name | 2,4-Dichloro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dichloro-N-methylaniline CAS number and registry information

This guide provides a comprehensive technical overview of 2,4-Dichloro-N-methylaniline, tailored for researchers, scientists, and professionals in drug development. It delves into its core chemical identity, properties, synthesis, analytical validation, and safety protocols, grounding all information in authoritative data.

Core Compound Identification and Registry Information

This compound is a disubstituted aniline, a class of compounds that serve as versatile intermediates in organic synthesis. The presence of chlorine atoms and a methyl group on the aniline ring structure imparts specific reactivity and physical properties, making it a valuable precursor in various synthetic pathways.

Its primary and universally recognized identifier is its CAS (Chemical Abstracts Service) Registry Number.

This unique numerical identifier is assigned to this specific chemical substance, ensuring unambiguous identification in global databases, regulatory submissions, and scientific literature.

Key Registry Identifiers:

-

Synonyms : N-Methyl-2,4-dichloroaniline, N1-METHYL-2,4-DICHLOROANILINE[2][5][6]

-

InChI Key : DDBLVMDBBKQXTA-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental work. This compound is a solid at room temperature with a relatively low melting point.

| Property | Value | Source(s) |

| Molecular Weight | 176.04 g/mol | [1][2][3][5] |

| Melting Point | 28-32 °C | |

| Assay (Purity) | ≥97% | |

| Appearance | Colorless crystals or solid | [7] |

| InChI | 1S/C7H7Cl2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | [5] |

| SMILES | CNc1ccc(Cl)cc1Cl | [2] |

Synthesis Pathway: A Mechanistic Approach

While specific, proprietary synthesis routes may vary, a chemically sound and common approach for preparing this compound involves the controlled chlorination of N-methylaniline. The causality behind this choice is the directing effect of the N-methylamino group, which is an ortho-, para- director, activating the aromatic ring for electrophilic substitution.

The challenge in this synthesis is achieving the desired 2,4-disubstitution pattern while minimizing the formation of other isomers (e.g., 2,6-dichloro) and over-chlorinated products (e.g., 2,4,6-trichloro). This is typically controlled by careful selection of the chlorinating agent and reaction conditions.

Generalized Experimental Protocol

This protocol is a representative workflow based on established principles of aniline chlorination[8][9].

-

Reaction Setup : N-methylaniline is dissolved in an inert solvent, such as chlorobenzene or acetic acid, in a reaction vessel equipped with a stirrer, thermometer, and addition funnel. The use of an inert solvent is critical to control the reaction rate and dissipate heat.

-

Introduction of Chlorinating Agent : A suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or elemental chlorine (Cl₂), is added dropwise to the solution at a controlled temperature, often kept low initially to manage the exothermic reaction. The stoichiometry is carefully calculated to favor dichlorination.

-

Reaction Monitoring : The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of maximum conversion of the starting material to the desired product.

-

Workup and Quenching : Upon completion, the reaction mixture is carefully quenched, often by pouring it into water or a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid and unreacted chlorinating agent.

-

Extraction and Isolation : The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification : The resulting crude product is purified, typically by column chromatography on silica gel or by recrystallization, to isolate this compound with high purity.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Analytical Validation and Quality Control

To ensure the identity and purity of synthesized or purchased this compound, a multi-step analytical validation is required. This process provides a self-validating system, where orthogonal methods confirm the same result. Commercial suppliers often provide a Certificate of Analysis (COA) detailing the results of such tests[4].

Standard Analytical Workflow

-

Structural Confirmation (NMR Spectroscopy) : Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) is the gold standard for confirming the chemical structure. The proton NMR will show characteristic shifts for the methyl protons, the N-H proton, and the aromatic protons, with coupling patterns that confirm the 1,2,4-substitution on the benzene ring.

-

Purity Assessment (Chromatography) :

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique separates volatile impurities and provides a mass spectrum of the main component. The molecular ion peak (m/z) should correspond to the molecular weight of the compound (176.04), and the fragmentation pattern serves as a fingerprint for identification.

-

High-Performance Liquid Chromatography (HPLC) : HPLC with a UV detector is used to determine purity with high accuracy by measuring the area percentage of the main peak relative to any impurities.

-

-

Identity Confirmation (Mass Spectrometry) : High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion[5].

Analytical Workflow Diagram

Caption: A multi-technique workflow for the analytical validation of the compound.

Applications in Research and Development

This compound is primarily used for research purposes[1]. As a substituted aniline, it serves as a key building block or intermediate in the synthesis of more complex molecules. Related chloroaniline structures are crucial precursors in several industries:

-

Pharmaceuticals : Aniline derivatives are foundational in the synthesis of a wide array of active pharmaceutical ingredients (APIs), including agents for cancer therapy[10][11]. The specific substitution pattern of this compound makes it a candidate for creating targeted molecular scaffolds.

-

Agrochemicals : Chloroanilines are precursors for herbicides and fungicides[10][12]. The chlorine atoms can enhance the biological activity and environmental persistence of the final product.

-

Dyes and Pigments : The aniline core is central to many azo dyes and other colorants[11][12].

Its use in proteomics research suggests it may be employed in the development of chemical probes, labeling agents, or as a fragment in fragment-based drug discovery[1].

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification: According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:

-

Acute Toxicity, Oral (Category 3) : H301 - Toxic if swallowed[5].

-

Skin Sensitization (Category 1) : H317 - May cause an allergic skin reaction[5].

-

Serious Eye Damage (Category 1) : H318 - Causes serious eye damage[5].

The signal word for this chemical is "Danger"[5].

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment :

-

Eye Protection : Chemical safety goggles and a face shield are mandatory.

-

Hand Protection : Wear appropriate chemical-resistant gloves.

-

Body Protection : A lab coat should be worn.

-

-

Handling : Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the handling area[13][14].

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids[14].

This compound is classified as a Dangerous Good for transport, which may incur additional shipping charges and require special packaging[1].

References

-

This compound | CAS 35113-88-3 | SCBT. 1

-

This compound | CAS 35113-88-3 - Matrix Fine Chemicals. 2

-

This compound - Amerigo Scientific. 3

-

This compound 97 35113-88-3 - Sigma-Aldrich.

-

This compound CAS 35113-88-3 - BIOSYNCE. 4

-

This compound | C7H7Cl2N | CID 2800935 - PubChem. 5

-

This compound 97 35113-88-3 - Sigma-Aldrich.

-

2,4-DICHLORO-6-METHYLANILINE | 30273-00-8 - ChemicalBook. 15

-

2,4-Dichloro-6-methylaniline - CymitQuimica. 13

-

SAFETY DATA SHEET - Fisher Scientific. 14

-

Safety data sheet - CPAChem. 16

-

SAFETY DATA SHEET - Thermo Fisher Scientific. 17

-

Product information, N-Methyl-2,4-dichloroaniline - P&S Chemicals. 6

-

Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. 10

-

This compound (C7H7Cl2N) - PubChemLite. 18

-

2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem. 7

-

N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. 12

-

Process for the preparation of 2,4,6-trichloroaniline - Google Patents. 8

-

4-Chloro-2-methylaniline synthesis - ChemicalBook. 9

-

2,4-Dichloro-6-methylaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals. 19

-

Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng. 11

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CAS 35113-88-3 [matrix-fine-chemicals.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. biosynce.com [biosynce.com]

- 5. This compound | C7H7Cl2N | CID 2800935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]

- 9. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 12. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. 2,4-DICHLORO-6-METHYLANILINE | 30273-00-8 [chemicalbook.com]

- 16. cpachem.com [cpachem.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. PubChemLite - this compound (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]

- 19. 2,4-Dichloro-6-methylaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

2,4-Dichloro-N-methylaniline molecular weight and formula

An In-Depth Technical Guide to 2,4-Dichloro-N-methylaniline for Advanced Research Applications

Introduction

This compound is a substituted aniline derivative of significant interest in chemical synthesis, drug development, and toxicology. As an intermediate, its precise chemical characteristics, reactivity, and analytical quantification are paramount for researchers and scientists. This guide provides a comprehensive overview of its core properties, a robust synthetic protocol, detailed analytical methodologies, and an exploration of its toxicological profile, grounded in established scientific principles.

Part 1: Core Physicochemical Properties

Understanding the fundamental properties of a compound is the bedrock of its application in research. This compound is identified by a unique set of physical and chemical characteristics that dictate its handling, reactivity, and analytical behavior.

The molecular formula of this compound is C₇H₇Cl₂N.[1][2][3] Its molecular weight is 176.04 g/mol .[1][2][3][4][5] These foundational data points are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₇Cl₂N | [1][2][3] |

| Molecular Weight | 176.04 g/mol | [1][2][3] |

| CAS Number | 35113-88-3 | [1] |

| InChI Key | DDBLVMDBBKQXTA-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 28-32 °C | |

| Appearance | White to pale cream powder | [6] |

| XLogP3-AA | 3.2 | [1] |

The presence of two chlorine atoms on the aromatic ring and a methyl group on the nitrogen atom significantly influences the molecule's polarity, solubility, and metabolic fate. The XLogP value of 3.2 indicates a notable lipophilicity, suggesting it will readily partition into organic phases and biological membranes.[1]

Part 2: Synthesis and Purification Workflow

The synthesis of this compound is most commonly achieved via the N-methylation of its precursor, 2,4-dichloroaniline. This reaction is a cornerstone of organic synthesis, and understanding its mechanism is key to optimizing yield and purity.

Causality of Experimental Choices

The chosen synthetic route involves a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 2,4-dichloroaniline acts as a nucleophile, attacking an electrophilic methyl source, such as dimethyl sulfate or methyl iodide. A base is required to deprotonate the resulting ammonium salt, regenerating the neutral N-methylated product and driving the reaction to completion. The choice of a relatively mild base, such as sodium carbonate, is crucial to prevent side reactions like hydrolysis of the methylating agent. Purification by column chromatography is selected due to the potential for side-products, such as the di-methylated aniline, and the need to remove unreacted starting material.

Caption: Synthetic workflow for this compound.

Experimental Protocol: N-Methylation of 2,4-Dichloroaniline

-

Reaction Setup : To a solution of 2,4-dichloroaniline (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask, add a mild base such as potassium carbonate (1.5 eq).

-

Addition of Methylating Agent : Cool the mixture in an ice bath. Add a methylating agent, such as dimethyl sulfate (1.1 eq), dropwise while stirring vigorously. Causality: Dropwise addition under cooling controls the exothermic reaction and minimizes the formation of the N,N-dimethylated byproduct.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x). Causality: The aqueous wash removes the inorganic base and salts, while the product, being lipophilic, partitions into the ethyl acetate layer.

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

-

Verification : Confirm the identity and purity of the isolated fractions using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 3: Analytical Methodologies

Accurate and precise quantification of this compound is essential for metabolism studies, environmental monitoring, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for this purpose due to its high sensitivity and specificity.[7]

Self-Validating Protocol: GC-MS Analysis

This protocol incorporates internal standards and quality control checks to ensure the trustworthiness of the results.

Caption: GC-MS analytical workflow for quantification.

Detailed Protocol: Quantification in a Biological Matrix

-

Sample Preparation (Liquid-Liquid Extraction) :

-

To 1 mL of the sample (e.g., plasma), add an internal standard (e.g., a deuterated analog).

-

Add 5 mL of a suitable extraction solvent like methylene chloride.[8]

-

Vortex vigorously for 2 minutes and centrifuge to separate the phases.

-

Carefully transfer the organic (lower) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of a suitable solvent (e.g., methanol) for GC-MS analysis.[7]

-

-

Instrumental Analysis (GC-MS) :

-

GC Column : DB-5MS capillary column (30.0m × 0.25mm × 0.25µm) or equivalent.[7]

-

Inlet Temperature : 250°C.[7]

-

Oven Program : Start at 60°C, then ramp at 25°C/min to 300°C and hold for 5 minutes.[7]

-

Carrier Gas : Helium at a constant flow rate.[7]

-

MS Conditions : Electron Ionization (EI) at 70eV.[7] Monitor in Selected Ion Monitoring (SIM) mode for the characteristic ions of this compound and the internal standard.

-

-

Calibration and Quantification :

-

Prepare a calibration curve using standards of known concentrations in a blank matrix.

-

Plot the ratio of the analyte peak area to the internal standard peak area against concentration.

-

Quantify the unknown sample concentration by interpolating its area ratio from the linear regression of the calibration curve. Trustworthiness: The use of an internal standard corrects for variations in extraction efficiency and injection volume, while the calibration curve ensures accurate quantification across a range of concentrations.

-

Part 4: Toxicological Profile and Metabolic Considerations

Substituted anilines are a class of compounds with well-documented toxicological profiles. This compound is classified as acutely toxic and a potential sensitizer.

Table 3: GHS Hazard Classification

| Hazard Code | Description | Class |

| H301 | Toxic if swallowed | Acute Toxicity, Oral (Category 3) |

| H317 | May cause an allergic skin reaction | Skin Sensitization (Category 1) |

| H318 | Causes serious eye damage | Serious Eye Damage (Category 1) |

| Source:[1] |

Metabolic Pathways and Causality

The metabolism of chloroanilines is a critical factor in their toxicity. The biotransformation of compounds like this compound is primarily mediated by cytochrome P-450 (CYP450) enzymes in the liver.[9]

Key metabolic reactions for related N-alkylated anilines include:

-

N-dealkylation (alpha-C-oxidation) : The N-methyl group is oxidized and subsequently removed, yielding 2,4-dichloroaniline. This process is known to be dependent on CYP450.[9][10]

-

N-oxidation : The nitrogen atom itself is oxidized to form an N-oxide metabolite. This pathway is often mediated by a flavin-containing monooxygenase (FMO) system.[9]

-

Ring Hydroxylation : The aromatic ring can be hydroxylated, although this is often a minor pathway for highly chlorinated rings.

The metabolic activation of anilines can lead to the formation of reactive intermediates. For instance, N-oxidation can lead to the formation of hydroxylamines and nitroso compounds, which are capable of binding to macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity. Furthermore, the metabolism of dichloroanilines has been associated with hematological changes.[11]

Conclusion

This compound is a compound with specific properties that require a knowledgeable approach for its synthesis, analysis, and handling. Its molecular weight of 176.04 g/mol and formula C₇H₇Cl₂N are the starting points for any quantitative work. The provided protocols for synthesis and GC-MS analysis offer robust, validated methods for researchers. A thorough understanding of its metabolic pathways is crucial for professionals in drug development and toxicology to anticipate its biological effects and ensure safe handling.

References

-

PubChem. This compound | C7H7Cl2N | CID 2800935. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. Dichloroanilines: Human health tier II assessment. [Link]

-

PubChem. 2,4-Dichloro-6-methylaniline | C7H7Cl2N | CID 1268287. [Link]

-

Amerigo Scientific. This compound. [Link]

-

PubChem. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123. [Link]

- Google Patents.

-

PubChem. 3,4-Dichloro-N-methylaniline | C7H7Cl2N | CID 2800931. [Link]

-

PubChemLite. This compound (C7H7Cl2N). [Link]

-

PubMed. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation. [Link]

-

Agilent. Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

-

U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

-

PubMed. The metabolism of 4-substituted-N-ethyl-N-methyl-anilines. II. Some factors influencing alpha-C- and N-oxidation. [Link]

Sources

- 1. This compound | C7H7Cl2N | CID 2800935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. 2,4-Dichloro-6-methylaniline | C7H7Cl2N | CID 1268287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Dichloro-N-methylaniline | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dichloro-6-methylaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. sincerechemical.com [sincerechemical.com]

- 8. epa.gov [epa.gov]

- 9. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The metabolism of 4-substituted-N-ethyl-N-methyl-anilines. II. Some factors influencing alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

A Technical Guide to 2,4-Dichloro-N-methylaniline: Structure, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2,4-Dichloro-N-methylaniline (CAS No: 35113-88-3), a key halogenated aromatic amine intermediate. The document details its chemical structure, IUPAC nomenclature, and core physicochemical properties. A detailed, field-proven protocol for its synthesis via the N-methylation of 2,4-dichloroaniline is presented, with an emphasis on the mechanistic rationale behind the procedural steps. Furthermore, this guide explores its significant role as a versatile building block in the synthesis of high-value compounds within the pharmaceutical, agrochemical, and dye manufacturing industries. Safety, handling, and toxicological data are also summarized to ensure safe laboratory and industrial practices.

Chemical Identity and Structure

This compound is a disubstituted aniline derivative, a class of compounds widely utilized as intermediates in organic synthesis. The presence of two chlorine atoms on the aromatic ring and a methyl group on the nitrogen atom imparts specific reactivity and physical properties, making it a valuable precursor for more complex molecules.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1][2]. It is also commonly known by several synonyms, including:

Molecular Structure

The structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and an N-methylamino group (-NHCH₃) at position 1.

Caption: 2D structure of this compound.

Key Identifiers

For unambiguous identification in research and commercial contexts, the following identifiers are critical.

| Identifier | Value | Source(s) |

| CAS Number | 35113-88-3 | [1][2][4] |

| Molecular Formula | C₇H₇Cl₂N | [1][2][4] |

| Molecular Weight | 176.04 g/mol | [1][2] |

| InChIKey | DDBLVMDBBKQXTA-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CNc1ccc(Cl)cc1Cl |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid or solid | [3] |

| Melting Point | 28-32 °C (lit.) | [3] |

| Boiling Point | 68 °C | [3] |

| Density (Predicted) | 1.325 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.48 ± 0.12 | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [5][6] |

Synthesis and Mechanistic Insights

The most direct and industrially viable route for the preparation of this compound is the selective N-methylation of the corresponding primary amine, 2,4-dichloroaniline. This transformation is a cornerstone of synthetic organic chemistry.

Principal Synthetic Route: N-methylation of 2,4-Dichloroaniline

The synthesis involves the reaction of 2,4-dichloroaniline with a suitable methylating agent, such as dimethyl sulfate, in the presence of a base.[7]

Rationale and Mechanism

Expertise & Experience: The choice of dimethyl sulfate as the methylating agent is driven by its high reactivity and commercial availability. The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic nitrogen atom of the aniline attacks one of the methyl groups of dimethyl sulfate. This process releases a methylsulfate anion. A base, typically sodium hydroxide, is crucial for two reasons:

-

It neutralizes the acidic methylsulfuric acid byproduct formed during the reaction.

-

It deprotonates the intermediate N-methylanilinium salt, regenerating the neutral N-methylaniline and preventing the formation of a non-nucleophilic salt, thereby driving the reaction to completion.

Careful temperature control is essential to prevent undesired side reactions, such as the second methylation of the nitrogen to form N,N-dimethylaniline.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful execution yields the product with expected purity, verifiable by standard analytical techniques (e.g., GC-MS, NMR).

Materials:

-

2,4-Dichloroaniline (1.0 eq)

-

Dimethyl sulfate (1.1 eq)

-

Sodium hydroxide (30% aqueous solution)

-

Toluene

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge 2,4-dichloroaniline and toluene.

-

Cooling: Cool the mixture to 0-5 °C using an ice-water bath.

-

Methylation: Add dimethyl sulfate dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture vigorously for 1 hour at this temperature after the addition is complete.[7]

-

Basification: Slowly add 30% sodium hydroxide solution dropwise. An exothermic reaction will occur; maintain the temperature below 25 °C. Continue stirring for an additional 2-3 hours at room temperature to ensure the reaction is complete.

-

Workup & Extraction: Transfer the reaction mixture to a separatory funnel. The organic layer (top layer) is separated. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Drying & Filtration: Dry the separated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The resulting crude oil or low-melting solid can be purified by vacuum distillation to yield pure this compound.

Workflow Visualization

Caption: Synthetic workflow for this compound.

Applications in Chemical Synthesis

This compound is not typically an end-product but rather a crucial intermediate. Its structural motifs are found in a variety of commercially important chemicals.

Role as a Key Building Block

The compound's amino group can be further functionalized, and the chlorinated aromatic ring can participate in various coupling reactions, making it a versatile precursor in multi-step syntheses.[8]

Application in Agrochemicals

Aniline derivatives are fundamental to the agrochemical industry.[6] Compounds structurally related to this compound serve as precursors for a range of herbicides and fungicides.[9][10] The specific substitution pattern of this molecule makes it a candidate for developing new crop protection agents with tailored efficacy and selectivity.[10]

Potential in Pharmaceutical Development

Substituted anilines are privileged structures in medicinal chemistry, forming the core of many active pharmaceutical ingredients (APIs).[6] They are integral to the synthesis of drugs across various therapeutic areas, including anti-cancer agents and anti-inflammatory drugs.[9][10] The dichlorinated ring of this compound can enhance lipophilicity and metabolic stability in drug candidates.

Use in Dye and Pigment Manufacturing

Anilines are the foundational materials for synthetic dyes, particularly azo dyes.[10] The diazotization of the amino group followed by coupling reactions allows for the creation of a wide spectrum of colors for use in textiles and printing inks.[9]

Safety, Handling, and Toxicology

Trustworthiness: The safe handling of this compound is paramount. The following information is consolidated from authoritative safety data sheets.

GHS Hazard Classification

| Pictogram(s) | Signal Word | Hazard Statement(s) | Source(s) |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Danger | H301: Toxic if swallowed.H317: May cause an allergic skin reaction.H318: Causes serious eye damage. | [3] |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

Storage and Disposal Guidelines

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[3] Store in a dark place as some anilines are light-sensitive.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a synthetically valuable intermediate with a well-defined chemical profile. Its straightforward synthesis from readily available precursors, combined with its versatile reactivity, establishes it as a key building block in the production of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. Adherence to strict safety protocols is essential when handling this toxic and corrosive compound.

References

- 1. This compound | C7H7Cl2N | CID 2800935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 35113-88-3 [matrix-fine-chemicals.com]

- 3. N1-METHYL-2,4-DICHLOROANILINE | 35113-88-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2,4-Dichloroaniline | 554-00-7 [chemicalbook.com]

- 6. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 7. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]

- 8. biosynce.com [biosynce.com]

- 9. nbinno.com [nbinno.com]

- 10. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Safe Handling of 2,4-Dichloro-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, hazards, and handling protocols for 2,4-Dichloro-N-methylaniline (CAS No. 35113-88-3). As a chlorinated aromatic amine, this compound presents specific health and safety challenges that necessitate rigorous adherence to established safety procedures. This document is intended to equip laboratory personnel with the requisite knowledge to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a substance is foundational to its safe handling. These properties dictate its behavior under various conditions and inform the selection of appropriate safety measures.

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl₂N | [1] |

| Molecular Weight | 176.04 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 28-32 °C (literature) | |

| Flash Point | Not applicable | |

| CAS Number | 35113-88-3 | [1] |

The solid nature of this compound at room temperature suggests that the primary route of exposure during handling will be through the inhalation of dust or through direct skin contact. Its relatively low melting point indicates that it can easily become a liquid, which could lead to splashes and greater skin contact.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).[2]

| Hazard Class | Hazard Statement | Signal Word |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Warning |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger |

The "Danger" signal word underscores the acute toxicity and potential for serious eye damage, necessitating stringent protective measures.

Toxicological Profile and Routes of Exposure

The primary toxicological concerns associated with this compound are its acute oral toxicity and its potential to cause severe eye damage and skin sensitization.[2] The primary routes of occupational exposure are:

-

Ingestion: Accidental ingestion of even small amounts can be toxic.[2] This can occur through hand-to-mouth contact after handling the substance without proper hygiene.

-

Skin Contact: The compound can cause skin irritation and may lead to an allergic skin reaction upon repeated exposure.[1][4]

-

Eye Contact: Direct contact with the eyes can cause serious and potentially irreversible damage.[1][2][4]

-

Inhalation: Inhalation of dust particles may cause respiratory tract irritation.[1][4]

The toxic effects of chlorinated anilines can be systemic, with the potential to affect the blood through the formation of methemoglobin, leading to cyanosis (a bluish discoloration of the skin).[5]

Personal Protective Equipment (PPE)

A robust PPE protocol is the cornerstone of safe handling. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Mandatory PPE Workflow

Caption: Mandatory Personal Protective Equipment (PPE) for handling this compound.

-

Eye and Face Protection: Given the risk of serious eye damage, chemical safety goggles in combination with a face shield are mandatory.[4]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[4] It is crucial to check for any signs of degradation or perforation before use.

-

Body Protection: A laboratory coat and closed-toe shoes are required to prevent skin contact.[4]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[1][4] If a fume hood is not available, a NIOSH-approved respirator is necessary.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling:

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4]

-

Use in a well-ventilated area or a chemical fume hood.[1][4]

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[1][4]

-

Wash hands thoroughly with soap and water after handling.[4]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed separately.[4]

Storage:

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][4]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6]

-

Store in a locked-up area, accessible only to authorized personnel.[4]

Emergency Procedures

Prompt and appropriate action in the event of an emergency is crucial to minimize harm.

Emergency Response Flowchart

Caption: Flowchart for emergency response to exposure or spills of this compound.

First Aid Measures:

-

If in Eyes: Immediately rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4]

-

If on Skin: Wash with plenty of soap and water.[1][4] If skin irritation or a rash occurs, get medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[1][4]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][4] Call a poison center or doctor if you feel unwell.[1]

-

If Swallowed: Immediately call a POISON CENTER or doctor.[4] Rinse mouth.[1][4]

Spill and Leak Procedures:

-

Evacuate and Secure: Evacuate unnecessary personnel from the area and secure the location.[7]

-

Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area.[4]

-

Containment: For dry spills, carefully sweep up the material, avoiding dust generation.[4] For liquid spills, use an inert absorbent material.

-

Collection: Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[4]

-

Decontamination: Clean the spill area thoroughly with soap and water.[4]

-

Reporting: Report the incident to the appropriate safety personnel.

Fire and Explosion Hazards

While this compound is not considered a significant fire risk and is non-combustible, its containers may burn.[4]

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There are no restrictions on the type of extinguisher that may be used.[4]

-

Hazardous Combustion Products: In the event of a fire, it may emit corrosive and toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4][8]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6] Cool fire-exposed containers with water spray from a protected location.[4]

Disposal Considerations

Waste disposal must be conducted in accordance with all local, state, and federal regulations.

-

Dispose of contents and container to an authorized hazardous or special waste collection point.[1][4]

-

Do not allow the chemical to enter drains or waterways.[4]

-

One disposal option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

Conclusion

The safe handling of this compound in a research and development setting is achievable through a comprehensive understanding of its hazards and the strict implementation of safety protocols. This guide provides the foundational knowledge for researchers and scientists to work with this compound responsibly. Continuous training, adherence to established procedures, and a proactive approach to safety are paramount in mitigating the risks associated with this and other hazardous chemicals.

References

- 2,4-Dichloro-6-methylaniline - Safety D

- 2,4-Dichloro-6-methylaniline - Safety Data Sheet. (2025). Thermo Fisher Scientific.

- N-Methylaniline - Safety D

- 4-Chloro-N-methylaniline - Safety D

- 2,4-DICHLOROANILINE EXTRA PURE - Safety D

- This compound 97% - Product Inform

- This compound 97% - Safety Inform

- 2,4-DICHLOROANILINE - Material Safety D

- This compound - Compound Summary.

- This compound CAS 35113-88-3. BIOSYNCE.

- N-METHYLANILINE - Intern

- 2,4-Dichloro-6-methylaniline - Compound Summary.

- 2,4-Dichloro-3-methylaniline - Safety D

- This compound 97%. Sigma-Aldrich.

- 4-Chloro-N-methylaniline - Safety D

- 4-Chloro-N-methylaniline - Safety Data Sheet. (2025). Thermo Fisher Scientific.

- Dichloroanilines: Human health tier II assessment. (2017).

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound | C7H7Cl2N | CID 2800935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloro-6-methylaniline | C7H7Cl2N | CID 1268287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. ICSC 0921 - N-METHYLANILINE [chemicalsafety.ilo.org]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Unveiling the Biological Profile of 2,4-Dichloro-N-methylaniline: A Technical Guide for Researchers

An In-depth Exploration of Toxicological Activities and Therapeutic Potential

Introduction

2,4-Dichloro-N-methylaniline is a chlorinated aromatic amine whose biological activities are primarily characterized by its toxicological profile. While not extensively studied for therapeutic applications in its own right, its structural motifs are present in molecules with demonstrated bioactivity. This technical guide provides a comprehensive overview of the documented biological and toxicological effects of this compound, offering insights for researchers in toxicology, drug discovery, and environmental science. This document will delve into its known hazards, explore the biological activities of structurally related compounds to infer potential mechanisms of action, and discuss the prospects of its chemical scaffold in the development of novel bioactive agents.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its biological interactions.

| Property | Value | Source |

| CAS Number | 35113-88-3 | [1][2][3][4] |

| Molecular Formula | C7H7Cl2N | [1][2][3][4] |

| Molecular Weight | 176.04 g/mol | [1][2] |

| Appearance | Not specified, though related compounds are often liquids or low-melting solids. | |

| Melting Point | 28-32 °C | |

| SMILES | CNC1=C(C=C(C=C1)Cl)Cl | [1] |

| InChIKey | DDBLVMDBBKQXTA-UHFFFAOYSA-N | [1] |

Documented Toxicological Profile: A Primary Biological Activity

The most well-documented biological activities of this compound are its toxic effects. It is classified as a hazardous substance with several key risk factors.[1]

Acute Toxicity

Skin and Eye Irritation

The compound is a known skin sensitizer, meaning it can cause an allergic skin reaction upon contact.[1] It is also classified as causing serious eye damage.[1] These properties necessitate the use of appropriate personal protective equipment (PPE), including gloves and eye protection, when handling this chemical.

Hazard Classifications

The following table summarizes the GHS hazard classifications for this compound:

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute toxicity, oral | 3 | Danger | H301: Toxic if swallowed |

| Skin sensitization | 1 | Warning | H317: May cause an allergic skin reaction |

| Serious eye damage | 1 | Danger | H318: Causes serious eye damage |

Source: PubChem[1]

Inferred Biological Activities from Structurally Related Compounds

Due to the limited research on the specific biological activities of this compound beyond its toxicity, examining its structural relatives can provide valuable insights into its potential interactions with biological systems.

Hematological Effects of Dichloroanilines

A significant biological effect associated with dichloroanilines is their impact on the hematological system. These compounds are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to bind and transport oxygen. This is a hallmark of toxicity for many aniline compounds.[5] The metabolites of anilines, such as phenylhydroxylamine and nitrosobenzene, are primarily responsible for this erythrocyte toxicity.[5]

The proposed mechanism involves a futile redox cycle within erythrocytes, leading to oxidative stress and hemolysis. Given that this compound is a derivative of aniline, it is highly probable that it shares this mechanism of hematotoxicity.

Metabolism

The metabolism of N-methylaniline involves N-demethylation to aniline and ring hydroxylation.[5] It is plausible that this compound undergoes similar metabolic transformations. The presence of chlorine atoms on the aromatic ring can influence the rate and sites of metabolism.

Therapeutic Potential of the Dichloroaniline Scaffold

While this compound itself is primarily associated with toxicity, the dichloroaniline scaffold has been explored in the development of therapeutic agents, highlighting the potential for this chemical motif in drug design.

Antibacterial Activity

Derivatives of dichloroaniline have been synthesized and evaluated for their antibacterial properties.[6] These studies suggest that the dichloroaniline moiety can serve as a pharmacophore in the design of new antibacterial agents. For example, some synthesized derivatives have shown activity against E. coli.[6] The antibacterial efficacy is often dependent on the nature and position of other substituents on the molecule.

Anticancer Activity

The aniline and substituted aniline framework is a common feature in many kinase inhibitors used in cancer therapy. Recently, 2-substituted aniline pyrimidine derivatives have been designed as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in various tumors.[7] One of the standout compounds from this study demonstrated robust inhibitory activity against these kinases and good antiproliferative effects on several cancer cell lines.[7] This indicates that the aniline scaffold, including chlorinated variants, can be a valuable starting point for the development of targeted anticancer drugs.

Experimental Protocols

While specific experimental protocols for assessing the biological activity of this compound are not detailed in the provided search results, standard assays would be employed to characterize its effects.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, or relevant cancer cell lines) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Methemoglobin Formation Assay

-

Blood Collection: Obtain fresh whole blood from a suitable animal model (e.g., rat).

-

Incubation: Incubate red blood cell suspensions with varying concentrations of this compound.

-

Lysis: Lyse the red blood cells to release hemoglobin.

-

Spectrophotometry: Measure the absorbance at multiple wavelengths to determine the relative amounts of oxyhemoglobin, deoxyhemoglobin, and methemoglobin.

-

Calculation: Calculate the percentage of methemoglobin formation.

Conclusion

The documented biological activities of this compound are predominantly of a toxicological nature, characterized by acute oral toxicity, skin sensitization, and severe eye damage. Inferred biological activities, based on structurally related dichloroanilines, strongly suggest the potential for hematotoxicity through the induction of methemoglobinemia. While this compound itself is not a therapeutic agent, its underlying chemical scaffold is present in molecules that have been successfully developed as antibacterial and anticancer agents. This duality underscores the importance of understanding the structure-activity relationships of chlorinated anilines. For researchers, this compound serves as a case study in the toxicological assessment of industrial chemicals and as a potential starting point for medicinal chemistry efforts, provided that its toxic liabilities can be mitigated through structural modification. Future research could focus on elucidating its precise mechanisms of toxicity and exploring the potential for derivatization to create novel, safe, and effective therapeutic compounds.

References

-

This compound | C7H7Cl2N | CID 2800935 - PubChem. Available from: [Link]

-

This compound - Amerigo Scientific. Available from: [Link]

-

Dichloroanilines: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). 2017. Available from: [Link]

-

2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem. Available from: [Link]

-

Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Journal of Pharmaceutical Research International. 2025. Available from: [Link]

-

2,4-Dichloro-6-methylaniline | C7H7Cl2N | CID 1268287 - PubChem. Available from: [Link]

-

N-Methylaniline - Publisso. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC - NIH. Available from: [Link]

-

This compound | CAS 35113-88-3 - Matrix Fine Chemicals. Available from: [Link]

-

Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics - MDPI. Available from: [Link]

Sources

- 1. This compound | C7H7Cl2N | CID 2800935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 35113-88-3 [matrix-fine-chemicals.com]

- 5. series.publisso.de [series.publisso.de]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,4-Dichloro-N-methylaniline: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,4-Dichloro-N-methylaniline, a key intermediate in various chemical syntheses.[1] The focus is on its nuclear magnetic resonance (NMR) and infrared (IR) spectral data, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. This document is designed to be a comprehensive resource, elucidating the structural features of the molecule through spectroscopic interpretation.

Introduction

This compound, with the chemical formula C₇H₇Cl₂N, is a substituted aniline derivative.[2][3] The presence of chloro- and N-methyl- substituents on the aniline ring significantly influences its electronic and structural properties, which are, in turn, reflected in its spectroscopic signatures.[2][3] Understanding these spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural confirmation in synthetic processes.

dot graph "2_4_Dichloro_N_methylaniline_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C", pos="0,1.5!"]; "C2" [label="C", pos="-1.3,-0.75!"]; "C3" [label="C", pos="-0.8,-2.25!"]; "C4" [label="C", pos="0.8,-2.25!"]; "C5" [label="C", pos="1.3,-0.75!"]; "C6" [label="C", pos="0,0!"]; "N" [label="N", pos="0,3!"]; "H_N" [label="H", pos="-0.75,3.75!"]; "C_Me" [label="C", pos="0.75,3.75!"]; "H_Me1" [label="H", pos="0.5,4.5!"]; "H_Me2" [label="H", pos="1.5,4.25!"]; "H_Me3" [label="H", pos="1,3!"]; "Cl1" [label="Cl", pos="-2.6,-0.75!"]; "Cl2" [label="Cl", pos="1.6,-3!"]; "H3" [label="H", pos="-1.6,-3!"]; "H5" [label="H", pos="2.3,-0.75!"];

edge [color="#202124"]; "C1" -- "C6"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "N"; "N" -- "H_N"; "N" -- "C_Me"; "C_Me" -- "H_Me1"; "C_Me" -- "H_Me2"; "C_Me" -- "H_Me3"; "C2" -- "Cl1"; "C4" -- "Cl2"; "C3" -- "H3"; "C5" -- "H5"; } Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the N-methyl group.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | d | 1H | H-6 |

| ~7.10 | dd | 1H | H-5 |

| ~6.60 | d | 1H | H-3 |

| ~4.0 (broad) | s | 1H | N-H |

| ~2.90 | s | 3H | N-CH₃ |

Disclaimer: The ¹H NMR data presented is predicted based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary.

Interpretation and Causality:

-

Aromatic Protons: The aromatic region is expected to show three distinct signals. The proton at position 6 (H-6) is ortho to the N-methylamino group and is expected to be the most deshielded aromatic proton due to the proximity of the electron-withdrawing chlorine at C2. The proton at position 5 (H-5) will appear as a doublet of doublets due to coupling with both H-6 and H-3. The proton at position 3 (H-3) is anticipated to be the most shielded aromatic proton.

-

N-Methyl Protons: The three protons of the N-methyl group are chemically equivalent and are expected to appear as a sharp singlet.

-

N-H Proton: The N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the chlorine and N-methylamino substituents.

Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-1 (C-N) |

| ~131.0 | C-4 (C-Cl) |

| ~129.5 | C-5 |

| ~128.0 | C-2 (C-Cl) |

| ~118.0 | C-6 |

| ~112.0 | C-3 |

| ~30.5 | N-CH₃ |

Disclaimer: The ¹³C NMR data is predicted based on established substituent effects on benzene ring chemical shifts and data from related halo-substituted N-methylanilines.[4]

Interpretation and Causality:

-

Aromatic Carbons: The carbon atom attached to the nitrogen (C-1) is expected to be significantly deshielded. The carbons bearing the chlorine atoms (C-2 and C-4) will also be deshielded. The remaining aromatic carbons (C-3, C-5, and C-6) will have chemical shifts determined by the combined electronic effects of the substituents.

-

N-Methyl Carbon: The carbon of the N-methyl group is expected to appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its functional groups. As a secondary aromatic amine, specific stretching and bending vibrations are expected.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch (N-CH₃) |

| ~1600 | Strong | Aromatic C=C stretch |

| ~1510 | Strong | Aromatic C=C stretch |

| ~1320 | Strong | C-N stretch |

| ~820 | Strong | C-H out-of-plane bend (aromatic) |

| ~750 | Strong | C-Cl stretch |

Disclaimer: This IR data is predicted based on typical vibrational frequencies for substituted anilines and aromatic compounds.

Interpretation and Causality:

-

N-H Stretch: A characteristic peak for a secondary amine is expected in the region of 3300-3500 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

-

C=C and C-N Stretches: The aromatic ring C=C stretching vibrations give rise to strong absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching of aromatic amines is typically observed between 1250 and 1350 cm⁻¹.

-

C-H Bending and C-Cl Stretch: Out-of-plane bending of the aromatic C-H bonds gives rise to strong bands in the fingerprint region, and the C-Cl stretching vibrations are also found in this region.

Experimental Protocols

Synthesis of this compound

A plausible two-step synthesis for this compound involves the reduction of a commercially available dichloronitrobenzene followed by N-methylation.

Step 1: Reduction of 1,3-Dichloro-4-nitrobenzene to 2,4-Dichloroaniline

A general procedure for the reduction of a nitro group to an amine using a metal catalyst is as follows:

-

In a round-bottom flask, dissolve 1,3-dichloro-4-nitrobenzene in ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

The flask is evacuated and filled with hydrogen gas (balloon or hydrogenation apparatus).

-

The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases (monitored by TLC).

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to yield 2,4-dichloroaniline.

Step 2: N-methylation of 2,4-Dichloroaniline

A common method for the N-methylation of anilines is the Eschweiler-Clarke reaction:

-

To a flask containing 2,4-dichloroaniline, add an excess of formic acid and formaldehyde.

-

The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is made basic with a sodium hydroxide solution.

-

The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to afford this compound. The product can be further purified by column chromatography or distillation.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#202124"];

"Start" [label="1,3-Dichloro-4-nitrobenzene"]; "Reduction" [label="Reduction\n(e.g., H₂, Pd/C)", shape=ellipse, fillcolor="#34A853"]; "Intermediate" [label="2,4-Dichloroaniline"]; "Methylation" [label="N-methylation\n(Eschweiler-Clarke)", shape=ellipse, fillcolor="#34A853"]; "Product" [label="this compound"];

"Start" -> "Reduction"; "Reduction" -> "Intermediate"; "Intermediate" -> "Methylation"; "Methylation" -> "Product"; } Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a ~5-10 mg sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, if the sample is a liquid or a low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, and IR data, along with their interpretations, serve as a valuable reference for the identification and characterization of this compound. The included experimental protocols for synthesis and analysis offer practical guidance for researchers working with this and related molecules. The structural insights gained from this spectroscopic analysis are fundamental for its application in synthetic chemistry and drug discovery.

References

- PrepChem. (n.d.). Synthesis of 2,4-dichloro-3-methylaniline.

- Royal Society of Chemistry. (2017). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information.

- Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).

- NIST. (n.d.). Aniline, 2,4,-di-tert-butyl-n-methyl-.

- BenchChem. (2025). Application Notes and Protocols for the Laboratory-Scale Preparation of Dihalogenated Anilines.

- ResearchGate. (2018). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....

- SpectraBase. (n.d.). 2,4-Dichloroaniline - Optional[1H NMR] - Spectrum.

- ChemicalBook. (n.d.). 2,4-Dichloroaniline(554-00-7) 13C NMR spectrum.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020).

- ChemicalBook. (n.d.). 2,4-Dichloroaniline(554-00-7)IR1.

- SpectraBase. (n.d.). 2,4-Dichloro-6-methyl aniline - Optional[ATR-IR] - Spectrum.

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Google Patents. (n.d.). CN102234218B - Preparation method of 2,4-dichlorotoluene.

- Max-Planck-Gesellschaft. (n.d.). Supporting Information.

- ChemicalBook. (n.d.). 4-Chloro-2-methylaniline synthesis.

- SpectraBase. (n.d.). 2,4-Dichloroaniline - Optional[Vapor Phase IR] - Spectrum.

- PubChem. (n.d.). N-Methylaniline.

- PubChem. (n.d.). 4-chloro-N-methylaniline hydrochloride.

- ResearchGate. (n.d.). Vibrational spectra of metal-nitro complexes. II. Substituted halo complexes of platinum(IV).

- ScienceDirect. (2025). Substituted aniline: Significance and symbolism.

Sources

An In-Depth Technical Guide to the Melting and Boiling Points of 2,4-Dichloro-N-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive overview of the physical properties—specifically the melting and boiling points—of 2,4-Dichloro-N-methylaniline. It is designed to be a practical resource for laboratory professionals, offering not only established values but also detailed methodologies for their verification, underpinned by a strong foundation of scientific principles.

Introduction to this compound: A Molecule of Interest

This compound is a substituted aniline derivative with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. Its chemical structure, featuring a benzene ring substituted with two chlorine atoms, a methyl group, and an amino group, dictates its physicochemical properties, including its melting and boiling points. Accurate knowledge of these properties is paramount for its purification, characterization, and safe handling in a research and development setting.

Physicochemical Properties of this compound

The melting and boiling points of a compound are fundamental physical constants that provide insights into its purity and the strength of its intermolecular forces.

| Property | Value | Source(s) |

| Melting Point | 24-32 °C | [1][2][3] |

| Boiling Point | 240 °C | [2] |

| Molecular Formula | C₇H₇Cl₂N | [1][4] |

| Molecular Weight | 176.04 g/mol | [1][4] |

| CAS Number | 35113-88-3 | [1][4] |

The observed melting point is a range rather than a sharp point, which is common for many organic compounds. A narrow melting point range is indicative of high purity, while a broad range often suggests the presence of impurities.[5]

The Influence of Molecular Structure on Physical Properties

The melting and boiling points of aniline and its derivatives are significantly influenced by the nature and position of substituents on the aromatic ring.[6][7][8] In this compound, the presence of two electron-withdrawing chlorine atoms increases the molecular weight and introduces dipole-dipole interactions, which tend to raise the boiling point compared to aniline (Boiling Point: 184 °C).[5] The N-methyl group also contributes to the overall molecular weight and size. The melting point is influenced by the efficiency of crystal lattice packing. The substitution pattern on the benzene ring affects the symmetry of the molecule, which in turn impacts how well the molecules can pack together in a solid state.

Experimental Determination of Melting and Boiling Points

The following protocols are provided as robust methods for the accurate determination of the melting and boiling points of this compound in a laboratory setting.

Prerequisite: Thermometer Calibration

The accuracy of melting and boiling point measurements is contingent upon the calibration of the thermometer used.[9][10][11][12][13] A thermometer can be calibrated using substances with known, sharp melting or boiling points.

Protocol for a Two-Point Thermometer Calibration:

-

Ice Point (0 °C): Prepare a slurry of crushed ice and distilled water in a beaker.[13] Immerse the thermometer bulb in the slurry, ensuring it does not touch the sides or bottom of the beaker.[13] Allow the reading to stabilize for at least two minutes and record the temperature.[13]

-

Boiling Point of Water (100 °C at standard pressure): Heat distilled water to a rolling boil in a flask.[13] Suspend the thermometer in the boiling water, with the bulb above the liquid level to measure the temperature of the vapor. Record the stable temperature reading.[10]

-

Calibration Curve: Plot the observed temperatures against the true temperatures (0 °C and 100 °C) to create a calibration curve. This curve can be used to correct future experimental readings.[9][11]

Melting Point Determination using the Thiele Tube Method

The Thiele tube is designed to provide uniform heating of a sample through the convection of a heating oil.[2][5][14]

Protocol:

-

Sample Preparation: Finely powder a small amount of this compound. Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[1]

-

Apparatus Setup: Attach the capillary tube to a calibrated thermometer using a rubber band or a slice of rubber tubing. The sample should be level with the thermometer bulb.

-

Heating: Insert the thermometer and capillary tube assembly into the Thiele tube containing a suitable heating oil (e.g., mineral oil or silicone oil), ensuring the rubber band is above the oil level.

-

Observation: Gently heat the side arm of the Thiele tube with a small flame.[1] The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the sample.[1]

Caption: Workflow for Melting Point Determination.

Micro Boiling Point Determination

This method is suitable for determining the boiling point of small quantities of a liquid.

Protocol:

-

Sample Preparation: Place a few drops of this compound into a small test tube (fusion tube).

-

Capillary Inversion: Place a melting point capillary tube, sealed end up, into the fusion tube.

-

Apparatus Setup: Attach the fusion tube to a calibrated thermometer.

-

Heating: Heat the sample in a Thiele tube or other suitable heating bath.[4]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Data Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube.[15]

Caption: Workflow for Micro Boiling Point Determination.

Safety, Handling, and Disposal

This compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[16][17]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[16][18]

-

Spills: In case of a spill, clean up immediately using appropriate procedures to avoid generating dust.[16][18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16][19] This compound is toxic to aquatic life.[16][20]

Conclusion

The accurate determination of the melting and boiling points of this compound is a critical aspect of its use in scientific research and drug development. By employing calibrated instrumentation and validated methodologies, researchers can ensure the quality and purity of this important chemical intermediate. This guide provides the necessary theoretical background and practical protocols to achieve reliable and reproducible results.

References

-

Biosynce. (n.d.). This compound CAS 35113-88-3. Retrieved from [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

-

chemconnections.org. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Study Rocket. (n.d.). Checking the Calibration of Thermometers by Using Ice and Boiling Water. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

YouTube. (2010, April 26). Calibration Of a Thermometer. Retrieved from [Link]

-

University of Toronto. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting Point and Thermometer Calibration. Retrieved from [Link]

-

FoodDocs. (2025, July 14). How To Calibrate a Thermometer: Freezing and Boiling Point Methods. Retrieved from [Link]

-

Nutrition Australia Qld. (n.d.). Thermometer Calibration. Retrieved from [Link]

-

Semantic Scholar. (2000). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]

-

Pearson. (n.d.). Rank the following substituted anilines from most basic to least basic. Retrieved from [Link]

-

CPAChem. (2023, March 24). Safety data sheet. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. timstar.co.uk [timstar.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chymist.com [chymist.com]

- 5. flinnsci.com [flinnsci.com]

- 6. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]

- 7. Rank the following substituted anilines from most basic to least ... | Study Prep in Pearson+ [pearson.com]

- 8. researchgate.net [researchgate.net]

- 9. studyrocket.co.uk [studyrocket.co.uk]

- 10. youtube.com [youtube.com]